trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Chromen Moiety: The chromen ring can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Chlorination and Ethylation: The chromen derivative is then chlorinated and ethylated to introduce the 6-chloro-4-ethyl substituents.
Acetylation: The hydroxyl group on the chromen ring is acetylated using acetic anhydride.
Amidation: The acetylated chromen derivative is reacted with an amine to form the amide linkage.
Cyclohexane Derivative Formation: The final step involves the reaction of the amide with a cyclohexane derivative to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the chromen ring.
Reduction: Reduction reactions can target the carbonyl groups in the chromen moiety.
Substitution: The chlorine atom in the chromen ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, chromen derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the chromen moiety.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Chromen derivatives have been studied for their anticoagulant and antiviral activities, which could be relevant for this compound as well.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid would depend on its specific biological target. Generally, chromen derivatives exert their effects by interacting with enzymes or receptors in the body. The presence of the chromen moiety suggests potential interactions with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
What sets trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid apart is its complex structure, which combines a chromen moiety with a cyclohexane ring. This unique combination could lead to novel biological activities not seen in simpler chromen derivatives.
Properties
Molecular Formula |
C21H24ClNO6 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[[2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-2-13-7-20(25)29-17-9-18(16(22)8-15(13)17)28-11-19(24)23-10-12-3-5-14(6-4-12)21(26)27/h7-9,12,14H,2-6,10-11H2,1H3,(H,23,24)(H,26,27) |
InChI Key |
LJPREBXHNZWEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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